Product packaging for Benzene, [3-(2-propynyloxy)-1-propenyl]-(Cat. No.:CAS No. 110966-13-7)

Benzene, [3-(2-propynyloxy)-1-propenyl]-

Cat. No.: B14317067
CAS No.: 110966-13-7
M. Wt: 172.22 g/mol
InChI Key: VMKISEXUKFXERZ-UHFFFAOYSA-N
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Description

Contextualizing Benzene (B151609), [3-(2-propynyloxy)-1-propenyl]- within Complex Organic Synthesis

The molecular structure of Benzene, [3-(2-propynyloxy)-1-propenyl]- features a benzene ring substituted with a propenyl group, which in turn is linked to a propargyl group via an ether bond. This specific arrangement suggests that its construction relies on well-established synthetic methodologies. The synthesis of such a molecule, while not widely documented as a singular target, can be logically inferred from standard organic chemistry practices.

A plausible synthetic pathway would involve the strategic combination of its core components. The aryl-propenyl framework is reminiscent of cinnamyl alcohol (3-phenylprop-2-en-1-ol). The introduction of the propargyl ether functionality would likely proceed via a Williamson ether synthesis. This reaction typically involves the deprotonation of an alcohol by a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this context, cinnamyl alcohol could be reacted with propargyl bromide or propargyl chloride in the presence of a suitable base, such as potassium carbonate, in an appropriate organic solvent like acetone (B3395972). google.com Research into the synthesis of various aryl propargyl ethers has demonstrated the efficacy of this approach under relatively mild conditions, often resulting in good to high yields. researchgate.net

ReactantsBaseSolventConditionsYield (%)Reference
Substituted Phenols + Propargyl BromideK₂CO₃AcetoneReflux53-85 researchgate.net
Bisphenol-A + Propargyl ChlorideNaOCH₃Isopropanol/MethanolExothermic, then 4 hrHigh google.com
4-Hydroxybenzaldehyde + Propargyl BromideK₂CO₃Acetone60°C, 4 hrLow-Moderate google.com

This table is interactive and searchable.

This modular synthetic approach allows for variations in all three components—the aryl ring, the propenyl linker, and the terminal alkyne—positioning Benzene, [3-(2-propynyloxy)-1-propenyl]- as a representative of a broader class of customizable molecules for advanced applications.

Significance of Aryl-Propenyl-Propargyl Ether Architectures in Contemporary Chemistry

The importance of the aryl-propenyl-propargyl ether architecture lies in the unique combination of three key functional groups: the aromatic ring, the alkene, and the terminal alkyne. This trifunctional arrangement provides a rich platform for a wide array of chemical transformations.

A Versatile Synthetic Scaffold: The propenylbenzene moiety is a structural motif found in numerous natural products and biologically active compounds, including anethole, isosafrole, and isoeugenol (B1672232). nih.govfrontiersin.org These compounds are valuable in the flavor, fragrance, and pharmaceutical industries. frontiersin.org

Reactive Alkyne Terminus: The propargyl group is exceptionally useful in modern organic synthesis. mdpi.comnih.gov Its terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly specific formation of stable triazole rings, which are important pharmacophores and linkers in materials science and bioconjugation. researchgate.net

Orthogonal Reactivity: The alkene and alkyne functionalities can often be addressed with orthogonal reaction strategies. The double bond can undergo reactions such as epoxidation, dihydroxylation, or metathesis, while the triple bond is reserved for reactions like cycloadditions, hydrations, or coupling reactions. This differential reactivity makes molecules like Benzene, [3-(2-propynyloxy)-1-propenyl]- valuable intermediates in multi-step syntheses where sequential, controlled modifications are required.

The combination of a biologically relevant core with a synthetically versatile propargyl group makes this architectural class a prime target for the development of new materials, complex molecular probes, and libraries of potential pharmaceutical agents.

To provide a physicochemical context for the target compound, the properties of its foundational moieties are presented below.

PropertyBenzene, 2-propenyl- (Allylbenzene)Benzene, (2-propenyloxy)- (Allyl Phenyl Ether)
CAS Number 300-57-21746-13-0
Molecular Formula C₉H₁₀C₉H₁₀O
Molecular Weight 118.18 g/mol 134.1751 g/mol
IUPAC Name Benzene, 2-propenyl-Benzene, (2-propenyloxy)-

This table is interactive and searchable. Data sourced from chemeo.comnist.govnist.gov.

Scope and Research Trajectories for Benzene, [3-(2-propynyloxy)-1-propenyl]-

The unique structural features of Benzene, [3-(2-propynyloxy)-1-propenyl]- open several promising avenues for future research and application.

Materials Science: Aryl propargyl ethers have been successfully used to functionalize materials like graphene oxide. researchgate.net The terminal alkyne allows the molecule to be "clicked" onto azide-modified surfaces, altering the material's properties for applications such as advanced chemical sensors. The specific structure of Benzene, [3-(2-propynyloxy)-1-propenyl]- could be explored for creating novel functional polymers or surface coatings.

Medicinal Chemistry and Drug Discovery: As a trifunctional scaffold, this molecule is an ideal starting point for building diverse molecular libraries. The alkyne can be used to attach various azide-containing fragments, while the alkene and aryl ring can be modified through other reactions. This approach, known as fragment-based drug discovery, could be used to rapidly generate and screen new compounds for biological activity. The A3 coupling reaction, which involves an aldehyde, an amine, and an alkyne, is another powerful tool for functionalizing propargyl ethers to create pharmacologically interesting aminomethylpropargyl derivatives. nih.gov

Advanced Synthesis: The molecule is a prime candidate for investigating complex intramolecular cascade reactions. Catalysts could be developed to trigger cyclizations involving the ether oxygen, the alkene, and the alkyne, leading to the formation of novel and complex heterocyclic ring systems that are otherwise difficult to access. Propargyl alcohols and their ether derivatives are known to act as precursors to highly reactive carbocation intermediates, which can be trapped by various nucleophiles to form new C-C bonds. mdpi.comsci-hub.se

In essence, while specific research on Benzene, [3-(2-propynyloxy)-1-propenyl]- is not extensively published, its structure places it at the intersection of several key areas of contemporary chemical research. Its potential as a versatile building block ensures that it and related aryl-propenyl-propargyl ethers will remain subjects of significant scientific interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B14317067 Benzene, [3-(2-propynyloxy)-1-propenyl]- CAS No. 110966-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110966-13-7

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-prop-2-ynoxyprop-1-enylbenzene

InChI

InChI=1S/C12H12O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h1,3-9H,10-11H2

InChI Key

VMKISEXUKFXERZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC=CC1=CC=CC=C1

Origin of Product

United States

Synthesis and Methodological Advancements for Benzene, 3 2 Propynyloxy 1 Propenyl

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For Benzene (B151609), [3-(2-propynyloxy)-1-propenyl]-, two primary disconnection points are considered, offering distinct and complementary synthetic strategies.

Disconnection at the Propargyl Ether Linkage

A logical primary disconnection involves the cleavage of the C-O bond of the propargyl ether. This retrosynthetic step simplifies the target molecule into two key synthons: a (3-hydroxy-1-propenyl)benzene precursor and a propargyl halide.

This approach is advantageous as the formation of the ether linkage is typically a high-yielding and reliable reaction. The forward synthesis would involve the Williamson ether synthesis, where the alkoxide generated from the (3-hydroxy-1-propenyl)benzene derivative reacts with a propargyl halide (e.g., propargyl bromide) in the presence of a base. nih.govplos.org

Table 1: Representative Conditions for Williamson Ether Synthesis of Propargyl Ethers

Reactants Base Solvent Temperature Yield (%)
Phenol (B47542) derivative, Propargyl bromide K₂CO₃ Acetone (B3395972) Reflux 53-85 nih.govplos.org

Disconnection at the Propenyl-Aryl Bond

An alternative retrosynthetic strategy focuses on the formation of the carbon-carbon bond between the propenyl side chain and the benzene ring. This disconnection leads to a phenyl-based synthon (e.g., a phenylboronic acid or a phenyl halide) and a 3-(2-propynyloxy)-1-propene derivative.

This disconnection opens the door to powerful cross-coupling methodologies, such as the Suzuki or Heck reactions. For a Suzuki-like coupling, a phenylboronic acid could be coupled with a vinyl halide derivative of the propargyl ether side chain. sciencemadness.org Alternatively, a Heck reaction could be envisioned between an aryl halide and a terminal alkene.

Strategies for Stereoselective Formation of the Propenyl Moiety

The geometry of the double bond in the propenyl group is a critical aspect of the synthesis. Achieving stereocontrol to selectively form either the (E)- or (Z)-isomer is a significant consideration. Several established methods can be employed:

Wittig Reaction: The reaction of a benzaldehyde (B42025) derivative with an appropriate phosphonium (B103445) ylide can be tuned to favor either the (E)- or (Z)-alkene. Stabilized ylides generally lead to the (E)-isomer, while non-stabilized ylides under salt-free conditions favor the (Z)-isomer.

Horner-Wadsworth-Emmons Reaction: This modification of the Wittig reaction typically provides excellent selectivity for the (E)-alkene.

Partial Reduction of an Alkyne: The stereoselective reduction of a corresponding alkyne precursor can yield either the cis- or trans-alkene. For example, Lindlar's catalyst would produce the (Z)-alkene, while a dissolving metal reduction (e.g., Na/NH₃) would yield the (E)-alkene.

Precursor Synthesis and Functional Group Interconversions

The successful execution of the synthetic strategies outlined above relies on the efficient preparation of key precursors.

Preparation of Functionalized Propenyl-Benzenes

Propenylbenzenes are naturally occurring compounds and important synthetic intermediates. nih.govfrontiersin.orgnih.gov Their synthesis can be approached in several ways:

Isomerization of Allylbenzenes: A common method involves the base-catalyzed isomerization of the corresponding allylbenzene (B44316). Reagents such as potassium t-butoxide can effect this transformation. chempedia.info

Wittig-type Reactions: As mentioned, the reaction of a benzaldehyde with a suitable phosphorus ylide is a direct route to propenylbenzenes. prepchem.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling between a vinylboronic acid and an aryl halide, provide a versatile method for constructing the propenylbenzene skeleton. sciencemadness.org

A chemo-enzymatic method has also been described for the synthesis of oxygenated propenylbenzene derivatives, which could be adapted to produce the desired precursors. nih.govfrontiersin.orgnih.govresearchgate.net

Table 2: Selected Methods for the Synthesis of Propenylbenzenes

Starting Materials Reagents Product Key Features
Benzyl (B1604629) chlorides, Allyl stannane Palladium catalyst, Bu₃SnCl, Brønsted acid Multisubstituted propenylbenzenes One-pot relay catalysis rsc.org
3-Bromobenzaldehyde, Isopropyltriphenylphosphonium iodide Potassium t-butoxide 1-Bromo-3-(2-methyl-1-propenyl)benzene Wittig reaction prepchem.com

Synthesis of Propargyl Alcohol Derivatives

Propargyl alcohols are versatile building blocks in organic synthesis. sci-hub.seresearchgate.net They are commonly synthesized through the addition of an alkynyl nucleophile to a carbonyl compound. nih.govmdpi.com

Alkynylation of Aldehydes and Ketones: The reaction of a terminal alkyne with an aldehyde or ketone in the presence of a suitable catalyst (e.g., In(III)/BINOL, Ti(OiPr)₄/BINOL, or a zinc acetylide) can produce chiral or achiral propargyl alcohols. organic-chemistry.org

Barbier-Grignard Type Reactions: Indium-mediated Barbier-Grignard-type reactions using propargyl bromide can be employed for the synthesis of homopropargylic alcohols. nih.gov

The choice of reagents and reaction conditions can allow for high levels of enantioselectivity in the synthesis of chiral propargyl alcohols. organic-chemistry.org

Table 3: Catalytic Systems for the Asymmetric Alkynylation of Aldehydes

Catalyst System Alkyne Source Aldehyde Scope Enantioselectivity (ee %)
In(III)/BINOL Terminal alkynes Broad High organic-chemistry.org
Ti(OiPr)₄/BINOL Alkynylzinc reagents Broad High organic-chemistry.org

Etherification Methodologies for the Propargyl Linkage

The formation of the ether bond between the cinnamyl alcohol backbone and the propargyl group is a critical step. Several classical and contemporary methods are available for this transformation.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]- via this method typically involves the reaction of a cinnamyl alcohol-derived alkoxide with a propargyl halide.

The general protocol involves two main steps:

Deprotonation of the Alcohol: Cinnamyl alcohol is treated with a suitable base to form the corresponding alkoxide. The choice of base is crucial; strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for generating the alkoxide from various alcohols. jk-sci.comyoutube.com Alternatively, weaker bases such as potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents like acetone or DMF, which favor Sₙ2 reactions. plos.orgnih.gov

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of a propargyl halide (e.g., propargyl bromide), displacing the halide and forming the desired ether. wikipedia.org

The reaction is most efficient with primary alkyl halides like propargyl bromide, as they are highly susceptible to Sₙ2 attack and less prone to competing elimination reactions. masterorganicchemistry.com The use of dipolar aprotic solvents can help to solvate the cation of the alkoxide, leaving the anion more nucleophilic and minimizing side reactions like dehydrohalogenation. jk-sci.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Propargyl Ethers

Alcohol SubstrateBaseAlkylating AgentSolventTemperatureYieldReference
Substituted PhenolsK₂CO₃Propargyl BromideAcetoneReflux53-85% plos.orgnih.gov
Cinnamyl AlcoholNaHPropargyl BromideTHF0 °C to RTHigh (Typical) youtube.com
General AlcoholsKHPropargyl BromideParaffinRTHigh (Typical) jk-sci.com
Naphthalene-1-olK₂CO₃Propargyl BromideAcetoneRT71% plos.org

The Mitsunobu reaction provides a mild alternative for converting primary and secondary alcohols into a variety of functional groups, including ethers, typically with inversion of stereochemistry. missouri.eduwikipedia.org The reaction employs a combination of a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism involves the initial formation of a phosphonium intermediate from the reaction between PPh₃ and DEAD. organic-chemistry.org This intermediate then activates the alcohol (cinnamyl alcohol), converting the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by a suitable pronucleophile, in this case, propargyl alcohol, displaces the activated hydroxyl group to form the ether. wikipedia.orgorganic-chemistry.org

For the reaction to be effective, the nucleophile should generally be acidic, with a pKa typically less than 15. scribd.com While propargyl alcohol itself is not strongly acidic, the reaction can proceed, though conditions may need optimization. The reaction is valued for its mild conditions and compatibility with a wide range of functional groups. nih.gov

Table 2: General Conditions for Mitsunobu Etherification

ReagentsSolventTemperatureKey FeaturesReference
Alcohol, PPh₃, DEAD/DIAD, Pronucleophile (e.g., another alcohol, phenol)THF, Dichloromethane, Toluene0 °C to Room TemperatureMild conditions; Inversion of configuration for secondary alcohols. wikipedia.orgnih.gov
Cinnamyl Alcohol, PPh₃, DIAD, p-Nitrobenzoic Acid (for inversion)THFRoom TemperatureUsed for stereochemical inversion prior to hydrolysis. nih.gov

Modern synthetic chemistry has seen the development of various catalytic methods for etherification that offer advantages in terms of efficiency, selectivity, and sustainability. nih.gov Transition-metal catalysis, in particular, has provided powerful tools for forming C–O bonds. researchgate.net

Several catalytic systems have been reported for the propargylation of alcohols:

Ruthenium and Iridium Catalysis: Ruthenium and iridium complexes can catalyze the coupling of alcohols with 1,3-enynes or alkynes via transfer hydrogenation processes. nih.govnih.gov These reactions proceed under mild conditions and can form propargyl ethers with high regioselectivity.

Iron Catalysis: Inexpensive and non-toxic iron salts, such as FeCl₃, have been shown to effectively catalyze the dehydrative coupling of propargyl alcohols with thiols, and similar principles can be applied to alcohols. chemrevlett.com

Lewis and Brønsted Acid Catalysis: Various Lewis acids and Brønsted acids can activate propargylic alcohols, facilitating their substitution with other alcohols to form ethers. nih.govresearchgate.netrsc.org

These catalytic methods often avoid the need for pre-activation of the alcohol to an alkoxide and can proceed with the generation of water as the only byproduct, aligning with the principles of green chemistry. nih.gov

Table 3: Examples of Catalytic Etherification Strategies

Catalyst SystemReactantsKey FeaturesReference
RuHCl(CO)(PPh₃)₃ / DPPFAlcohol, 1,3-EnyneTransfer hydrogenative coupling; high regioselectivity. nih.gov
Iron-mediatedUnactivated Alkyne, AlcoholC-H propargylic etherification under mild conditions. nih.gov
B(C₆F₅)₃Propargylic Alcohol, AllylsilaneLewis acid-catalyzed allylation. rsc.org
Copper-catalyzedPropargylic Alcohol, OximeAsymmetric propargylic etherification. researchgate.net

Olefin Metathesis and Cross-Coupling Strategies in Propenyl Formation

This section explores methods to construct the carbon-carbon double bond of the propenyl-aryl system. These strategies typically involve coupling a phenyl-containing unit with a three-carbon chain that already bears the propargyloxy group.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by metal alkylidene complexes of ruthenium, molybdenum, or tungsten. mdpi.com While Ring-Closing Metathesis (RCM) is inherently an intramolecular reaction used to form cyclic alkenes, its principles and catalysts are directly applicable to related intermolecular reactions like Cross-Metathesis (CM). organic-chemistry.orgwikipedia.org

A direct synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]- would utilize Cross-Metathesis (CM) between styrene (B11656) and allyl propargyl ether (3-(prop-2-yn-1-yloxy)prop-1-ene). The reaction equilibrium is driven by the removal of a volatile byproduct, typically ethylene, which is formed when both starting materials are terminal alkenes. The success of CM often depends on the relative reactivity of the two olefin partners and the choice of catalyst.

The development of well-defined, functional group-tolerant catalysts, such as those developed by Grubbs and Hoveyda, has made olefin metathesis a versatile tool in organic synthesis. mdpi.com

Table 4: Common Catalysts for Olefin Metathesis

Catalyst NameGenerationKey FeaturesReference
Grubbs Catalyst® 1st GenFirstRuthenium-based, good functional group tolerance. mdpi.com
Grubbs Catalyst® 2nd GenSecondFeatures an N-heterocyclic carbene (NHC) ligand for higher activity. nih.gov
Hoveyda-Grubbs Catalyst®SecondChelating benzylidene ether ligand for increased stability and recovery. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, including the propenyl-aryl linkage.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide (e.g., bromobenzene (B47551) or iodobenzene) with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To synthesize the target molecule, an aryl halide would be coupled with allyl propargyl ether. The reaction typically proceeds with high trans selectivity for the resulting double bond. organic-chemistry.orgyoutube.com

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion into the Pd-C bond and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

Table 5: Typical Conditions for the Heck Reaction

ComponentExamplesPurposeReference
Aryl HalideIodobenzene, BromobenzeneAryl source wikipedia.org
AlkeneAllyl propargyl etherPropenyl source nih.gov
Palladium CatalystPd(OAc)₂, PdCl₂, Pd(PPh₃)₄Catalyst wikipedia.org
BaseEt₃N, K₂CO₃, KOAcNeutralize HX byproduct wikipedia.orgnih.gov
SolventDMF, Acetonitrile, DMAReaction medium nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., a vinyl halide). For this synthesis, phenylboronic acid would be coupled with a halide such as 1-bromo-3-(prop-2-yn-1-yloxy)prop-1-ene.

This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents and byproducts. The standard conditions require a palladium catalyst, a base (often a carbonate or phosphate), and a suitable solvent system. sciencemadness.org Interestingly, catalyst-free Suzuki-like couplings have also been reported under specific conditions, such as reacting phenylboronic acid with allyl bromide in the presence of K₃PO₄. sciencemadness.org

Table 6: Typical Conditions for the Suzuki-Miyaura Reaction

ComponentExamplesPurposeReference
Organoboron ReagentPhenylboronic acid, Phenylboronic acid pinacol (B44631) esterAryl source sciencemadness.org
Organohalide1-bromo-3-(prop-2-yn-1-yloxy)prop-1-eneVinyl source sciencemadness.org
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Catalyst-
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates boronic acid sciencemadness.org
SolventToluene, THF, Dioxane (often with water)Reaction medium sciencemadness.org

Horner-Wadsworth-Emmons and Wittig Approaches

The Horner-Wadsworth-Emmons and Wittig reactions are cornerstone methodologies in synthetic organic chemistry for the formation of alkenes from carbonyl compounds. Both reactions involve the use of a phosphorus-stabilized carbanion that reacts with an aldehyde or ketone.

The Wittig reaction utilizes a phosphonium ylide, typically generated by treating a phosphonium salt with a strong base. For the synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]-, this would involve the reaction of a suitable benzaldehyde derivative with an appropriate phosphonium ylide. The reactivity of the ylide plays a crucial role in determining the stereoselectivity of the reaction. Non-stabilized ylides generally lead to the formation of (Z)-alkenes, whereas stabilized ylides predominantly yield (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphonium ylide. This increased nucleophilicity often translates to higher reactivity, allowing the reaction to proceed with a wider range of carbonyl compounds under milder conditions. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying the purification process. Generally, the HWE reaction exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.

The synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]- via these methods would likely start from 3-hydroxybenzaldehyde, which would first be converted to 3-(2-propynyloxy)benzaldehyde. This intermediate would then be subjected to either a Wittig or HWE reaction with an appropriate phosphorus reagent to form the desired propenyl group.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and selectivity of both the Horner-Wadsworth-Emmons and Wittig reactions are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing the yield of Benzene, [3-(2-propynyloxy)-1-propenyl]- and controlling its isomeric composition.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the stereochemical outcome of olefination reactions. In the Wittig reaction, the polarity of the solvent can affect the stability of the intermediates, thereby influencing the E/Z ratio of the resulting alkene. Aprotic solvents are often employed, and their dielectric constant can play a role in the reaction's progress. For the synthesis of (prop-2-ynyloxy)benzene derivatives, a related class of compounds, aprotic polar solvents have been shown to favor SN2 type reactions, with acetone being an effective solvent.

In the Horner-Wadsworth-Emmons reaction, the solvent can impact the equilibrium between the reaction intermediates, which in turn affects the E/Z selectivity. The choice of solvent is often intertwined with the base used in the reaction.

Reaction Solvent Effect on Selectivity
Wittig ReactionAprotic MediaGenerally favors the (Z)-isomer
Wittig ReactionProtic MediaCan promote the formation of the (E)-isomer
HWE ReactionTetrahydrofuran (THF)Commonly used, often in conjunction with NaH
HWE ReactionDichloromethaneCan be used as a solvent in some HWE protocols

Catalyst Loading and Ligand Design in Coupling Reactions

While the HWE and Wittig reactions themselves are not typically catalytic in the traditional sense, the broader synthetic route to Benzene, [3-(2-propynyloxy)-1-propenyl]- might involve catalytic steps, such as the formation of the ether linkage. For instance, palladium-catalyzed allylic etherification is a relevant analogous reaction class. In such reactions, the catalyst loading and the design of the ligand are critical for achieving high efficiency and selectivity.

For palladium-catalyzed allylic substitutions, catalyst loading is a key parameter to optimize for maximizing yield and turnover number. The design of chiral ligands has been instrumental in the development of asymmetric allylic alkylation reactions, allowing for the control of stereochemistry. The choice of ligand can influence both the regio- and enantioselectivity of the reaction. While not directly applicable to the olefination step, these principles of catalyst and ligand optimization are crucial in the broader context of synthesizing complex molecules like the target compound.

Catalyst System Application Key Optimization Parameters
Palladium(II) ChlorideCatalyzes displacement of allylic chlorides with acetate (B1210297)Catalyst concentration
Palladium with Chiral LigandsAsymmetric allylic alkylationLigand structure, metal-to-ligand ratio

Temperature and Pressure Gradient Impact on Reaction Kinetics

Temperature is a critical parameter that can influence both the rate and the stereochemical outcome of olefination reactions. In the Wittig reaction of benzaldehyde derivatives, higher temperatures have been shown to lead to higher alkene yields. The effect of temperature can be complex, as it can influence the rates of competing reaction pathways, thereby affecting the E/Z ratio of the product.

The Horner-Wadsworth-Emmons reaction can also be sensitive to temperature. The stereoselectivity of the reaction can sometimes be shifted by altering the reaction temperature, which can influence the position of the equilibrium between the intermediates. While pressure is not a commonly varied parameter in standard laboratory-scale HWE and Wittig reactions, it can play a role in certain industrial processes or in reactions involving gaseous reagents.

Reaction Parameter General Effect
Wittig ReactionTemperatureHigher temperatures can increase reaction rate and yield
HWE ReactionTemperatureCan influence E/Z selectivity by affecting intermediate equilibration

Stereochemical Control in the Synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]- Isomers

A key challenge in the synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]- is the control of the geometry of the propenyl double bond, leading to either the (E)- or (Z)-isomer. The choice of olefination method and the reaction conditions are the primary tools for achieving this stereochemical control.

Mechanistic Investigations of Reactions Involving Benzene, 3 2 Propynyloxy 1 Propenyl

Mechanistic Pathways of Propargyl Ether Formation

The formation of the propargyl ether bond in "Benzene, [3- (2-propynyloxy)-1-propenyl]-" typically proceeds through nucleophilic substitution reactions. These mechanisms are influenced by factors such as the nature of the solvent, the strength of the base, and the presence of catalysts. nih.govnih.gov

Nucleophilic Substitution Mechanisms

The synthesis of propargyl ethers, such as the one found in the title compound, is commonly achieved through a nucleophilic substitution reaction, often following an SN2 pathway. nih.govnih.gov In a typical synthesis, a substituted phenol (B47542) acts as the nucleophile, which, after deprotonation by a base like potassium carbonate, attacks an electrophilic propargyl halide (e.g., propargyl bromide). nih.govnih.gov The use of aprotic polar solvents like acetone (B3395972) is favored as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide ion and facilitating the S N2 reaction. nih.govnih.gov

The reaction can also proceed via an S N1-type mechanism, particularly with propargyl alcohols in the presence of an acid catalyst. lookchem.com This pathway involves the formation of a propargyl cation intermediate, which is then attacked by the nucleophile. lookchem.com However, for the synthesis of "Benzene, [3-(2-propynyloxy)-1-propenyl]-" from a phenol derivative, the S N2 pathway is generally more direct and controlled.

ReactantsBase/CatalystSolventMechanism TypeProduct YieldReference
Substituted Phenols + Propargyl BromideK2CO3AcetoneSN2Good (53-85%) nih.govnih.gov
Propargyl Alcohol + Alcohols/Amines4-Nitrobenzenesulfonic acid-SN1-type- lookchem.com

Transition State Analysis in Etherification Reactions

Computational studies have provided insights into the transition states of related etherification reactions. For instance, in the dearomative Claisen-type rearrangement of a benzyl (B1604629) alkynyl ether, the transition state energy is a critical factor in determining the feasibility of the reaction. acs.orgacs.org While not a direct etherification, this rearrangement involves the formation and breaking of ether-like linkages and highlights the importance of orbital interactions in stabilizing the transition state. The overlap of specific molecular orbitals can lower the activation energy, making the reaction more favorable. acs.orgacs.org These computational approaches can be applied to model the transition state of the S N2 reaction in propargyl ether formation, providing a deeper understanding of the factors that influence reaction rates and yields.

Reaction Mechanisms at the Propenyl Moiety

The propenyl group in "Benzene, [3-(2-propynyloxy)-1-propenyl]-" is a site of significant reactivity, capable of undergoing various addition reactions.

Electrophilic and Nucleophilic Additions to the Olefin

The double bond of the propenyl group can react with both electrophiles and nucleophiles. Electrophilic addition is a common reaction for alkenes, where an electrophile is attacked by the pi electrons of the double bond, leading to the formation of a carbocation intermediate. youtube.comyoutube.com This intermediate is then attacked by a nucleophile to give the final product. The regioselectivity of this reaction is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. youtube.com

Nucleophilic addition to the propenyl moiety is less common unless the double bond is activated by electron-withdrawing groups. However, in the context of propenylbenzene derivatives, metabolic activation can lead to intermediates that are susceptible to nucleophilic attack. nih.gov For instance, the oxidation of allylbenzene (B44316) can form an epoxide, which can then be attacked by nucleophiles. nih.gov

Reaction TypeReactantKey IntermediateProduct TypeReference
Electrophilic AdditionAlkene + Electrophile (e.g., HBr)CarbocationAlkyl Halide youtube.comyoutube.com
Nucleophilic Addition (after activation)Propenylbenzene DerivativeEpoxideVicinal Diol nih.gov

Radical Pathways Involving the Propenyl Double Bond

The propenyl double bond can also participate in radical reactions. For example, the self-recombination of two propargyl radicals can lead to the formation of benzene (B151609) and other C6H6 isomers. fiu.eduresearchgate.netnih.gov While this reaction does not directly involve the propenyl group of the title compound, it demonstrates the potential for radical-mediated transformations of related unsaturated systems. In the presence of radical initiators, benzene and its derivatives can undergo radical addition reactions. libretexts.org

Mechanistic Studies of Alkynyl Moiety Reactivity

The terminal alkyne, or propargyl group, is a highly versatile functional group that can undergo a variety of transformations. rsc.org Its reactivity is central to many synthetic applications.

The propargyl group can be activated by transition metals, such as gold, leading to the formation of intermediates that can react with various nucleophiles. ntnu.no For instance, gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles can lead to the formation of allenes and indenes. ntnu.no The mechanism often involves the formation of a stabilized carbocationic intermediate. rsc.org

The terminal alkyne can also be deprotonated to form an alkynyllithium species, which can then participate in reactions such as 1,2-metalate rearrangements. nih.gov Furthermore, the propargyl moiety is a key component in click chemistry, particularly in copper-catalyzed azide-alkyne cycloadditions to form triazoles. semanticscholar.org

Reaction TypeCatalyst/ReagentKey IntermediateProduct TypeReference
Gold-catalyzed reaction with aryl nucleophilesGold catalystStabilized carbocationAllenes, Indenes ntnu.no
1,2-Metalate RearrangementAlkynyllithiumPropargylic ate-complexTertiary boronic esters nih.gov
Azide-Alkyne Cycloaddition (Click Chemistry)Copper catalyst-Triazoles semanticscholar.org

Propargyl Rearrangements and Cyclizations

"Benzene, [3-(2-propynyloxy)-1-propenyl]-" is structurally primed for sigmatropic rearrangements, most notably the Claisen rearrangement, which is a powerful tool for carbon-carbon bond formation. The capes.gov.brcapes.gov.br-sigmatropic rearrangement of the propargyl ether moiety can lead to the formation of an allenyl intermediate, which can then undergo further cyclization reactions.

The initial step in this cascade is the thermal or Lewis acid-catalyzed capes.gov.brcapes.gov.br-sigmatropic rearrangement of the propargyl ether. This concerted process involves the reorganization of six electrons, leading to the formation of an unstable allenic cyclohexadienone intermediate. This intermediate can then tautomerize to the corresponding phenol or undergo subsequent intramolecular reactions.

For instance, a computational investigation into the Claisen rearrangements of aryl propargyl ethers has shown that the reaction can proceed through different pathways depending on the substitution pattern of the aromatic ring. nsf.gov The rearrangement can lead to the formation of either a tricyclooctane core or a benzopyran, with the product distribution being influenced by the relative stability of the cyclohexadienone intermediates. nsf.gov

In the case of "Benzene, [3-(2-propynyloxy)-1-propenyl]-", the presence of the 1-propenyl substituent can influence the regioselectivity of the initial Claisen rearrangement and the subsequent cyclization pathways. The conjugated double bond can participate in intramolecular Diels-Alder reactions or other electrocyclizations, leading to complex polycyclic structures.

Table 1: Hypothetical Product Distribution in Thermal Rearrangement of Benzene, [3-(2-propynyloxy)-1-propenyl]-

Product TypeProposed IntermediatePlausible Final StructureEstimated Yield (%)
Benzopyran DerivativeAllenic CyclohexadienoneSubstituted Benzopyran45
Tricyclic CompoundAllenic CyclohexadienoneSubstituted Tricyclo[3.2.1.02,7]octene30
Naphthol DerivativeFurther RearrangementsSubstituted Naphthol15
OtherPolymeric materials-10

Note: This table is illustrative and based on general outcomes for similar compounds.

Metal-Catalyzed Transformations of the Alkyne

The terminal alkyne functionality in "Benzene, [3-(2-propynyloxy)-1-propenyl]-" is a versatile handle for a wide array of metal-catalyzed transformations. Transition metals such as gold, platinum, palladium, ruthenium, and cobalt can activate the alkyne, enabling a variety of cyclization and addition reactions. acs.orgacs.orgnih.gov

Gold(I) and platinum(II) catalysts are particularly effective in promoting the cyclization of enynes. capes.gov.bracs.org The reaction of "Benzene, [3-(2-propynyloxy)-1-propenyl]-" with a gold(I) catalyst could proceed through a 6-endo-dig cyclization, leading to the formation of a six-membered ring. The mechanism likely involves the coordination of the gold catalyst to the alkyne, followed by nucleophilic attack of the alkene onto the activated alkyne. This can lead to the formation of various carbocyclic or heterocyclic skeletons depending on the reaction conditions and the nature of the catalyst.

Cobalt catalysts, such as dicobalt octacarbonyl, are known to catalyze the cycloisomerization of 1,6-enynes to form vinyl cyclopentene (B43876) derivatives. acs.org In the case of "Benzene, [3-(2-propynyloxy)-1-propenyl]-", which can be considered an allyl propargyl ether derivative, a cobalt-catalyzed formal 5-endo-dig cyclization could lead to the formation of dihydrofuran derivatives. acs.org

Ruthenium complexes have also been shown to catalyze the cycloisomerization of enynes. acs.org Depending on the specific ruthenium catalyst and reaction conditions, different cyclized products can be obtained. For example, some ruthenium catalysts favor the formation of rearranged dienes. acs.org

Table 2: Plausible Products from Metal-Catalyzed Cyclization of Benzene, [3-(2-propynyloxy)-1-propenyl]-

CatalystProposed Reaction PathwayMajor Product Type
Au(I) or Pt(II)6-endo-dig cyclizationDihydronaphthalene derivative
Co2(CO)85-endo-dig cyclizationDihydrofuran derivative
RuCl3CycloisomerizationSubstituted diene
Pd(II)Hydroxycyclization (in aqueous media)Hydroxylated cyclic ether

Note: This table is illustrative and based on established reactivity patterns of similar enyne systems.

Role of Catalysts and Ligands in Modulating Reaction Mechanisms

The choice of catalyst and ligands plays a pivotal role in directing the reaction pathway and determining the product selectivity in the transformations of "Benzene, [3-(2-propynyloxy)-1-propenyl]-". The electronic and steric properties of the ligands coordinated to the metal center can significantly influence the stability of intermediates and the energy barriers of different mechanistic steps.

In gold-catalyzed reactions, the nature of the ligand can affect the electrophilicity of the gold center, thereby influencing its ability to activate the alkyne. Bulky ligands can also control the stereoselectivity of the reaction by creating a specific chiral environment around the metal center.

In cobalt-catalyzed cycloisomerizations, the addition of phosphite (B83602) ligands has been shown to accelerate the reaction and improve selectivity. acs.org The phosphite ligand can modify the electronic properties of the cobalt center, facilitating the key steps of the catalytic cycle.

For palladium-catalyzed reactions, the choice of ligand is critical. For instance, in the hydroxycyclization of 3-arylallyl propargyl ethers, the use of a water-soluble phosphine (B1218219) ligand like m-sulfonated triphenylphosphine (B44618) (TPPTS) allows the reaction to be carried out in aqueous media. acs.org

The interplay between the metal and the ligand can lead to divergent reaction pathways. For example, while PtCl2 catalyzes the cyclization of some enynes to form cyclopropanes, other platinum complexes or different metal catalysts can lead to cycloisomerization or metathesis-type products. acs.org

Table 3: Influence of Ligands on a Hypothetical Gold-Catalyzed Cyclization

LigandLigand TypeExpected Effect on Reaction
PPh3Monodentate PhosphineGeneral catalysis, moderate selectivity
JohnPhosBulky Monodentate PhosphineIncreased steric hindrance, potential for higher regioselectivity
BINAPChiral Bidentate PhosphineInduction of enantioselectivity
N-Heterocyclic Carbene (NHC)Strong σ-donorIncreased catalytic activity

Note: This table provides a conceptual overview of ligand effects.

Kinetic Isotope Effects (KIE) in Elucidating Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining steps of reaction mechanisms. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can measure the effect of this substitution on the reaction rate. A significant KIE (kH/kD > 1) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step.

In the context of reactions involving "Benzene, [3-(2-propynyloxy)-1-propenyl]-", KIE studies could provide valuable insights into several mechanistic aspects. For example, in a propargyl rearrangement, deuterating the propargylic protons and observing a primary KIE would support a mechanism where C-H bond cleavage is involved in the rate-determining step.

In metal-catalyzed transformations, KIEs can help to distinguish between different proposed mechanisms. For instance, in a cobalt-catalyzed cycloisomerization that proceeds through an allylic C-H oxidative insertion, a primary KIE would be expected upon deuteration of the allylic position. acs.org

A study on a rhenium-catalyzed allylation reaction using propargyl ethers as allylating agents utilized kinetic isotope studies to support a mechanism involving vinylidene formation as the rate-determining step. researchgate.net Similar experiments could be designed for reactions of "Benzene, [3-(2-propynyloxy)-1-propenyl]-" to probe the involvement of such intermediates.

Table 4: Hypothetical KIE Values for Mechanistic Elucidation

Reaction TypePosition of DeuterationExpected kH/kDMechanistic Implication
Claisen RearrangementPropargylic (C-H)~1.0Concerted capes.gov.brcapes.gov.br-sigmatropic shift, no C-H bond cleavage in RDS
Cobalt-Catalyzed CycloisomerizationAllylic (C-H of propenyl)> 2.0C-H bond activation is part of the rate-determining step
Gold-Catalyzed Enyne CyclizationAlkynyl (C-H)~1.0C-H bond is not broken in the rate-determining step

Note: This table presents hypothetical KIE values to illustrate their application in mechanistic studies.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Benzene (B151609), [3-(2-propynyloxy)-1-propenyl]-, both ¹H and ¹³C NMR would provide initial data, but advanced 2D techniques are essential for unambiguous assignment.

Two-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would establish the connectivity within the propenyl group by showing correlations between the vinyl protons and the methylene (B1212753) protons. It would also help differentiate the aromatic protons based on their ortho, meta, and para coupling patterns. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the vinyl proton signals to the sp² carbon signals of the double bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) C-H correlations, which pieces together the molecular fragments. Key expected correlations would include:

The methylene protons of the propynyloxy (B15346420) group to the ethereal carbon and the sp-hybridized carbons of the alkyne.

The propenyl protons to the carbons of the benzene ring, confirming the attachment point.

The ethereal methylene protons to the vinyl carbon of the propenyl group, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining stereochemistry, such as the E/Z configuration of the propenyl double bond. For example, a NOE correlation between the first vinyl proton and the aromatic ring protons would suggest a specific spatial arrangement.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations (HMBC)
Aromatic CH7.2 - 7.5125 - 130Propenyl C/H
Aromatic C (substituted)-135 - 140Propenyl C/H
Vinyl CH (α to ring)6.3 - 6.7128 - 135Aromatic C
Vinyl CH (β to ring)5.9 - 6.3125 - 130Ethereal CH₂
Ethereal CH₂4.1 - 4.565 - 75Vinyl C, Alkyne C
Alkyne C (quaternary)-78 - 85Ethereal CH₂, Alkyne CH
Alkyne CH2.4 - 2.873 - 80Ethereal CH₂, Alkyne C

Note: Predicted values are based on typical ranges for similar functional groups. Aromatic protons on a substituted benzene ring can show complex splitting patterns. libretexts.orgresearchgate.net

Should Benzene, [3-(2-propynyloxy)-1-propenyl]- be synthesized and isolated as a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can reveal details about the molecular packing, polymorphism (the existence of multiple crystalline forms), and precise internuclear distances in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show distinct absorption bands confirming the presence of each key functional group. Data from similar compounds like (2-Propynyloxy)benzene provides a reference for expected peak locations. nist.gov

Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. It is particularly effective for identifying symmetric, non-polar bonds. The symmetric stretching of the benzene ring and the C≡C and C=C bonds would be expected to produce strong Raman signals. nih.govmdpi.com

Interactive Table: Expected Vibrational Frequencies
Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Alkyne (C≡C-H)≡C-H Stretch~3300 (strong, sharp)Strong
Aromatic (C-H)C-H Stretch3000 - 3100 (medium)Medium
Alkene (=C-H)C-H Stretch3010 - 3095 (medium)Medium
Alkyne (C≡C)C≡C Stretch2100 - 2260 (weak to medium)Strong
Alkene (C=C)C=C Stretch1640 - 1680 (variable)Strong
Aromatic RingC=C Ring Stretch~1600, ~1585, ~1500, ~1450Strong
Ether (C-O-C)Asymmetric Stretch1080 - 1150 (strong)Weak

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For Benzene, [3-(2-propynyloxy)-1-propenyl]- (C₁₂H₁₂O), the exact mass can be calculated.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Upon ionization, the molecular ion can break apart in predictable ways, often related to the most stable resulting fragments. core.ac.uk

Expected Exact Mass: C₁₂H₁₂O = (12 * 12.00000) + (12 * 1.00783) + (1 * 15.99491) = 172.08882 Da.

Key Fragmentation Pathways:

Loss of the propargyl radical (•CH₂C≡CH) leading to a resonance-stabilized cation.

Formation of a phenyl cation ([C₆H₅]⁺) at m/z 77, a common fragment for benzene derivatives. docbrown.info

Cleavage to form a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is characteristic of many alkylbenzenes. docbrown.info

Interactive Table: Predicted HRMS Fragmentation
m/z (Predicted) Possible Fragment Formula Likely Origin
172.0888[C₁₂H₁₂O]⁺Molecular Ion (M⁺)
133.0653[C₉H₉O]⁺M⁺ - •C₃H₃ (propargyl radical)
91.0548[C₇H₇]⁺Tropylium ion (rearrangement)
77.0391[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Absolute Stereochemistry and Conformation (if single crystals are obtained)

If a single, high-quality crystal of the compound can be grown, X-ray crystallography offers the most unambiguous method for structural determination. researchgate.net This technique provides a three-dimensional map of electron density, from which the precise positions of all atoms can be determined. aps.org Key information obtained would include:

Absolute Confirmation: Unambiguous verification of the covalent bonding framework.

Stereochemistry: Definitive assignment of the propenyl double bond as either E or Z isomer.

Conformation: Precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred shape in the solid state. docbrown.info

Intermolecular Interactions: Insight into how molecules pack together in the crystal lattice.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. As designed, Benzene, [3-(2-propynyloxy)-1-propenyl]- is achiral and would therefore not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule (for example, through substitution), these techniques would become essential for determining the enantiomeric excess (ee) and potentially assigning the absolute configuration of the stereocenter.

Advanced Hyphenated Techniques for Online Reaction Monitoring and Product Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for monitoring the synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]- in real-time and for analyzing the final product mixture. springernature.comnih.govspringernature.com

A plausible synthetic route to this compound involves the Williamson ether synthesis, reacting a substituted propenylphenol with propargyl bromide in the presence of a base. google.comrsc.org

GC-MS is a highly effective technique for the online monitoring of reactions involving volatile and thermally stable compounds. argus-analysen.denih.gov An aliquot of the reaction mixture can be periodically injected into the GC-MS system.

Separation: The gas chromatograph separates the starting materials (propenylphenol, propargyl bromide), the desired product (Benzene, [3-(2-propynyloxy)-1-propenyl]-), and any byproducts.

Identification: The mass spectrometer provides mass spectra for each separated component, allowing for their identification. tdi-bi.com

Quantification: By monitoring the peak areas over time, the consumption of reactants and the formation of the product can be quantified, enabling the determination of reaction kinetics and optimization of reaction conditions.

For less volatile or thermally sensitive compounds, LC-MS is the preferred hyphenated technique. argus-analysen.deuab.edu

Versatility: LC offers a wider range of stationary and mobile phases, making it suitable for a broader array of compounds.

Soft Ionization: Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are "soft" ionization methods that typically leave the molecular ion intact, simplifying spectral interpretation. researchgate.net

The table below outlines the applicability of these hyphenated techniques for reaction monitoring.

Technique Advantages for Reaction Monitoring Potential Challenges
GC-MS High resolution, rapid analysis, extensive libraries for identification.Requires volatile and thermally stable analytes.
LC-MS Applicable to a wide range of compounds, soft ionization techniques.Can be more complex to interface with a reaction vessel, potential for matrix effects.

For unambiguous structure determination of components within a reaction mixture without the need for isolation, LC-NMR is an exceptionally powerful, albeit less common, technique. researchgate.net It allows for the acquisition of detailed NMR spectra of individual compounds as they elute from the chromatography column, providing definitive structural information on intermediates and byproducts formed during the synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]-.

Theoretical and Computational Chemistry Studies of Benzene, 3 2 Propynyloxy 1 Propenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a molecule with the structural complexity of Benzene (B151609), [3-(2-propynyloxy)-1-propenyl]-, these methods provide insights into its electronic structure, stability, and reactivity, which are challenging to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method for determining the equilibrium geometry and vibrational frequencies of molecules. The B3LYP functional, combined with a suitable basis set such as 6-31G(d,p), is commonly employed for organic molecules to provide a balance between accuracy and computational cost.

Geometry Optimization: The geometry of Benzene, [3-(2-propynyloxy)-1-propenyl]- would be optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized structure would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, the planarity of the benzene ring and the orientation of the propenyl and propynyloxy (B15346420) side chains would be determined.

Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of C-H bonds, the bending of C-O-C linkages, or the torsional motions of the side chains. The calculated frequencies can be compared with experimental IR data for validation.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of Benzene, [3-(2-propynyloxy)-1-propenyl]- (Hypothetical Data)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Alkyne C≡CStretch2150
Alkyne ≡C-HStretch3300
Alkene C=CStretch1650
Benzene RingC=C Stretch1600, 1450
Ether C-O-CAsymmetric Stretch1100

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ether linkage and the propenyl side chain in Benzene, [3-(2-propynyloxy)-1-propenyl]- allows for multiple conformations. Understanding the conformational landscape is essential for predicting its physical and chemical behavior.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations can be used to explore the conformational space of flexible molecules by simulating the atomic motions over time. acs.orgnih.govmdpi.comresearchgate.netmdpi.com By solving Newton's equations of motion for the system, MD simulations provide a detailed picture of the molecule's dynamic behavior. These simulations can reveal the accessible conformations and the transitions between them at a given temperature. For Benzene, [3-(2-propynyloxy)-1-propenyl]-, MD simulations would highlight the rotational flexibility around the C-O and C-C single bonds, showing how the molecule folds and unfolds in solution.

Global Minimum Search and Torsional Scans

A systematic search for the global minimum energy conformation can be performed through torsional scans. This involves rotating specific dihedral angles in a stepwise manner and performing a geometry optimization at each step. The resulting potential energy surface shows the energy as a function of the dihedral angle, revealing the low-energy conformers and the energy barriers between them. For Benzene, [3-(2-propynyloxy)-1-propenyl]-, key dihedral angles to scan would include those around the ether linkage and the propenyl group.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For Benzene, [3-(2-propynyloxy)-1-propenyl]-, several reactions could be modeled, such as rearrangements or additions to the double or triple bonds. mdpi.comresearchgate.netfrontiersin.orgresearchgate.netosi.lvrsc.orgopenreview.netmdpi.com

Reaction Pathway Modeling: To model a reaction, the structures of the reactant(s), product(s), and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is then located. The reaction pathway can be visualized by an Intrinsic Reaction Coordinate (IRC) calculation, which follows the path of steepest descent from the transition state to the reactant and product.

Transition State Characterization: A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a critical factor in determining the reaction rate. For example, a potential reaction to model for this molecule could be a Claisen rearrangement, a common reaction for allyl phenyl ethers. researchgate.netrsc.orgresearchgate.netwikipedia.org

Table 3: Hypothetical Energy Profile for a acs.orgacs.org-Sigmatropic Rearrangement

SpeciesRelative Energy (kcal/mol)
Reactant0.0
Transition State+25.5
Product-10.2

Intramolecular Cyclization Pathways

No dedicated computational studies detailing the intramolecular cyclization pathways of Benzene, [3-(2-propynyloxy)-1-propenyl]- have been identified. Such studies would typically involve quantum chemical calculations to map the potential energy surface, identify transition states, and determine the activation energies for possible cyclization reactions, such as ene reactions or other pericyclic processes. However, no specific research has been published on these pathways for this molecule.

Intermolecular Reaction Dynamics

There is no available research on the intermolecular reaction dynamics of Benzene, [3-(2-propynyloxy)-1-propenyl]- investigated through theoretical methods. This area of study would involve simulations of molecular collisions and reactions with other species to understand reaction mechanisms and kinetics at a molecular level.

Spectroscopic Property Prediction from First Principles

NMR Chemical Shift Predictions

No published data exists for the ab initio or density functional theory (DFT) prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for Benzene, [3-(2-propynyloxy)-1-propenyl]-. Theoretical NMR predictions are valuable for confirming chemical structures and assigning experimental spectra, but such calculations for this compound have not been reported in the literature.

Vibrational Spectra Simulations

Similarly, there are no available theoretical studies simulating the vibrational spectra (such as infrared and Raman) of Benzene, [3-(2-propynyloxy)-1-propenyl]-. These simulations, typically performed using methods like DFT, help in the assignment of vibrational modes observed in experimental spectroscopy.

Non-Covalent Interactions and Intermolecular Forces Analysis

A detailed analysis of the non-covalent interactions and intermolecular forces involving Benzene, [3-(2-propynyloxy)-1-propenyl]- has not been the subject of any specific computational study. Such an analysis would typically employ methods like symmetry-adapted perturbation theory (SAPT) or quantum theory of atoms in molecules (QTAIM) to characterize and quantify interactions such as van der Waals forces, π-stacking, and potential weak hydrogen bonds.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

No specific application of Frontier Molecular Orbital (FMO) theory to predict the reactivity of Benzene, [3-(2-propynyloxy)-1-propenyl]- has been found in the scientific literature. An FMO analysis would involve calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to provide insights into the molecule's electrophilic and nucleophilic behavior and its potential reactivity in pericyclic reactions.

Reactivity and Transformations of Benzene, 3 2 Propynyloxy 1 Propenyl

Reactions Involving the Propargyl Ether Moiety

The propargyl ether portion of the molecule is a versatile functional group, susceptible to a variety of rearrangements, cycloadditions, and other transformations.

The masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement is a powerful tool in organic synthesis for carbon-carbon bond formation. For aryl propargyl ethers, this reaction and its variants can lead to the formation of allenes or other rearranged products. rsc.orgscispace.com

The Claisen rearrangement of aryl propargyl ethers typically requires thermal conditions to proceed. nsf.gov The initial masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift can be followed by subsequent reaction cascades, the nature of which is influenced by substituents on the aromatic ring. nsf.gov For an unsymmetrical reactant, the rearrangement can occur at alternate ortho positions. nsf.gov In the case of Benzene (B151609), [3-(2-propynyloxy)-1-propenyl]-, the rearrangement would likely involve the migration of the propargyl group to the ortho position of the benzene ring, forming an allenyl intermediate. The high activation barriers associated with the para-Claisen rearrangement of aryl 1-propargyl ethers make the ortho pathway more probable. nih.gov

The Carroll rearrangement, a related transformation, involves the rearrangement of a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, which then decarboxylates. wikipedia.orgalfa-chemistry.com While not directly applicable to the starting molecule, this highlights the propensity of related systems to undergo sigmatropic shifts. The Cope rearrangement is another relevant masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of 1,5-dienes. organic-chemistry.orgnrochemistry.commasterorganicchemistry.com

Rearrangement TypeGeneral SubstrateKey FeaturesResulting Moiety
Claisen Aryl Propargyl EtherThermal or Lewis acid catalysis; masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift. nsf.govAllenyl cyclohexadienone intermediate. nsf.gov
Carroll β-Keto Allyl EsterInvolves decarboxylation following the rearrangement. wikipedia.orgγ,δ-Allylketone. wikipedia.org
Cope 1,5-DieneThermal isomerization to a regioisomeric 1,5-diene. nrochemistry.comThermodynamically more stable 1,5-diene. organic-chemistry.org

The terminal alkyne of the propargyl group is an excellent participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. nih.gov The versatility of this reaction allows for the conjugation of the molecule to a wide array of azide-containing substrates. nih.gov While copper is the most common catalyst, other transition metals such as nickel, platinum, and palladium have also been shown to catalyze similar polymerizations, albeit with lower efficiency. nih.gov It is important to note that under certain conditions, such as higher temperatures, the Cu(I)-catalyst can promote the homo-coupling of some terminal alkynes. nih.gov

Beyond click chemistry, the propargyl moiety can participate in other cycloaddition reactions. Gold(I)-catalyzed [3+2] and [3+3] cycloaddition reactions of propargyl acetals/ketals have been reported to produce highly functionalized dihydrofurans and other heterocyclic systems. nih.govntnu.edu These reactions are thought to proceed through a gold-carbenoid intermediate. nih.gov Furthermore, 1,3-dipolar cycloadditions, also known as Huisgen cycloadditions, can occur between 1,3-dipoles and the alkyne to form five-membered rings. ethz.ch

Cycloaddition TypeReactant with AlkyneCatalyst/ConditionsProduct
CuAAC (Click Chemistry) AzideCopper(I)1,4-Disubstituted 1,2,3-triazole nih.gov
[3+2] Cycloaddition AldehydeGold(I)2,5-Dihydrofuran nih.gov
[3+3] Cycloaddition NitroneGold(I)Heterocyclic system nih.gov
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., Nitrone)Heat or catalyst5-membered heterocyclic ring ethz.ch

Terminal alkynes can be isomerized to more thermodynamically stable internal alkynes under basic conditions. youtube.com This process can be catalyzed by strong bases such as alkali metal amides. cdnsciencepub.com For instance, treatment with sodium amide can facilitate the migration of the triple bond from the terminal position to an internal position. youtube.com This isomerization proceeds through an allene (B1206475) intermediate. researchgate.net The extent and direction of the isomerization are dependent on the specific base and reaction conditions employed. youtube.comresearchgate.net

The alkyne functionality can undergo both oxidative and reductive transformations.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond. masterorganicchemistry.comaakash.ac.inorgoreview.com For a terminal alkyne, this oxidative cleavage typically yields a carboxylic acid (with one less carbon atom) and carbon dioxide. masterorganicchemistry.comquora.com

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the terminal alkyne. jove.com The use of a bulky borane (B79455) reagent, such as disiamylborane, is crucial to prevent double addition across the triple bond. jove.com The initial hydroboration forms an alkenylborane, which upon oxidation with hydrogen peroxide in a basic solution, yields an enol that tautomerizes to the corresponding aldehyde. jove.com

Reduction: The triple bond can be completely or partially reduced.

Complete Reduction: Catalytic hydrogenation with H₂ over a metal catalyst like palladium, platinum, or nickel will reduce the alkyne all the way to an alkane. libretexts.org

Partial Reduction to a cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), allows for the syn-addition of hydrogen, selectively producing the cis-alkene. libretexts.orgorganicchemistrytutor.com

Partial Reduction to a trans-Alkene: Dissolving metal reduction, typically using sodium in liquid ammonia, results in the anti-addition of hydrogen, yielding the trans-alkene. organicchemistrytutor.commasterorganicchemistry.com

TransformationReagentsOutcome
Oxidative Cleavage 1. O₃ or KMnO₄ 2. H₂OCarboxylic acid + CO₂ masterorganicchemistry.comorgoreview.com
Hydroboration-Oxidation 1. Bulky borane (e.g., disiamylborane) 2. H₂O₂, NaOHAldehyde jove.com
Complete Reduction H₂, Pd/C (or Pt, Ni)Alkane libretexts.org
Partial Reduction (cis) H₂, Lindlar's Catalystcis-Alkene organicchemistrytutor.com
Partial Reduction (trans) Na, liquid NH₃trans-Alkene masterorganicchemistry.com

Transformations at the Propenyl Group

The propenyl group, with its carbon-carbon double bond, is susceptible to a range of olefin functionalization reactions.

Epoxidation: The double bond of the propenyl group can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com Chemo-enzymatic methods, for instance using a lipase (B570770) to generate a peroxycarboxylic acid in situ, have also been employed for the epoxidation of propenylbenzene derivatives. nih.gov

Dihydroxylation: The alkene can be converted to a vicinal diol.

syn-Dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). youtube.com The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols. wikipedia.org Metal-free methods using reagents like cyclopropyl (B3062369) malonoyl peroxide have also been developed for syn-dihydroxylation. organic-chemistry.org

anti-Dihydroxylation: This is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide. youtube.com

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would be expected to proceed via a halonium ion intermediate, leading to the corresponding vicinal dihalide. The stereochemistry of the addition is typically anti.

ReactionReagentsProductStereochemistry
Epoxidation m-CPBA or other peroxy acidsEpoxideN/A
syn-Dihydroxylation OsO₄ or cold, dilute KMnO₄Vicinal diolsyn
anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺Vicinal diolanti
Halogenation Br₂ or Cl₂Vicinal dihalideanti

Hydrogenation and Dehydrogenation Studies

Specific hydrogenation studies on Benzene, [3-(2-propynyloxy)-1-propenyl]- are not extensively documented in publicly available literature. However, the reactivity can be predicted based on established catalytic hydrogenation methods for alkenes and alkynes. The molecule contains two distinct unsaturated sites: the carbon-carbon double bond of the propenyl group and the carbon-carbon triple bond of the propargyloxy group.

Selective hydrogenation is achievable by choosing appropriate catalysts and reaction conditions. For instance, Lindlar's catalyst is commonly used for the syn-hydrogenation of alkynes to Z-alkenes, while catalysts like palladium on carbon (Pd/C) typically lead to the complete saturation of both double and triple bonds.

Table 1: Predicted Products of Selective Hydrogenation

Catalyst/ReagentsFunctional Group TargetedPredicted Major Product
H₂, Lindlar's CatalystAlkyneBenzene, [3-(2-propenyloxy)-1-propenyl]-
H₂, Wilkinson's Catalyst (RhCl(PPh₃)₃)AlkeneBenzene, [3-(2-propynyloxy)propyl]-
H₂, Pd/C (1 atm)Alkene and AlkyneBenzene, [3-(propyloxy)propyl]-
H₂, PtO₂, high pressureAlkene, Alkyne, and Aromatic RingCyclohexane, [3-(propyloxy)propyl]-

Dehydrogenation studies are less common for this type of substrate but could theoretically be employed to generate more unsaturated or aromatic systems, depending on the specific derivative and catalytic system used.

Olefin Metathesis Reactions with External Alkenes

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The propenyl group in Benzene, [3-(2-propynyloxy)-1-propenyl]- can participate in cross-metathesis reactions with other alkenes in the presence of catalysts such as those developed by Grubbs or Schrock. This reaction would exchange the substituents on the double bond, leading to new molecular structures. The outcome depends on the reaction partner and conditions. While the olefin metathesis reaction has broad applications, specific examples involving this exact substrate are not prominent in current research literature. researchgate.net

Table 2: Potential Olefin Cross-Metathesis Products

External Alkene PartnerCatalyst TypePotential Product Class
EthyleneGrubbs CatalystTerminal alkene via ethenolysis
Styrene (B11656)Grubbs CatalystStilbene derivative
Methyl AcrylateHoveyda-Grubbs CatalystFunctionalized cinnamate (B1238496) derivative

Aromatic Ring Functionalization and Derivatization

The benzene ring is a key component for derivatization, allowing for the introduction of various substituents that can modulate the molecule's properties.

Electrophilic Aromatic Substitution on the Benzene Ring

The substituent attached to the benzene ring is an alkenyl group, which is generally considered a weakly activating, ortho, para-director for electrophilic aromatic substitution (EAS). vanderbilt.edumsu.edu This directing effect stems from the ability of the double bond to stabilize the intermediate carbocation (arenium ion) through resonance when the electrophile attacks at the ortho or para positions. uci.edu

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The presence of the ether and alkyne functionalities requires careful selection of reagents to avoid unwanted side reactions.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄ortho-Nitro and para-Nitro substituted derivatives
BrominationBr₂, FeBr₃ortho-Bromo and para-Bromo substituted derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃ortho-Acyl and para-Acyl substituted derivatives

Metalation and Cross-Coupling at Aryl Positions

Aryl positions can be functionalized through metalation followed by quenching with an electrophile, or via transition metal-catalyzed cross-coupling reactions. Directed ortho-metalation could potentially be influenced by the ether oxygen, although its distance from the ring may reduce its effectiveness.

A more common strategy involves the initial halogenation of the aromatic ring (as described in 6.3.1) to create an aryl halide. This aryl halide can then serve as a substrate in numerous cross-coupling reactions, such as Suzuki, Heck, Stille, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, nickel-catalyzed cross-coupling reactions have been developed that can activate and replace ether C-O bonds, suggesting another potential avenue for derivatization, though this typically applies to aryl methyl or phenyl ethers. researchgate.net

Tandem and Cascade Reactions Utilizing Multiple Functional Groups

The colocalization of alkene, alkyne, and ether functionalities makes Benzene, [3-(2-propynyloxy)-1-propenyl]- an ideal candidate for powerful tandem or cascade reactions, where multiple bonds are formed in a single operation.

Intramolecular Cyclizations Leading to Polycyclic Systems

As an oxygen-tethered 1,6-enyne, the compound is primed for intramolecular cyclization. Such reactions are a cornerstone of modern synthetic chemistry for building complex molecular architectures efficiently. rsc.org Radical cascade cyclizations, in particular, are well-suited for 1,6-enyne substrates. researchgate.net These reactions can be initiated by the addition of a radical species to either the alkyne or the alkene, triggering a sequence of cyclization events to form carbocyclic and heterocyclic systems. For example, the addition of an aryl radical to the double bond could initiate a cascade, leading to the formation of functionalized benzofuran (B130515) systems. researchgate.netresearchgate.net

Another potential transformation is an intramolecular [4+2] cycloaddition. If the benzene ring is converted into a benzyne (B1209423) intermediate, it can react with the conjugated enyne system tethered to it, providing a route to highly condensed polycyclic aromatic compounds. nih.gov

Table 4: Plausible Intramolecular Radical Cascade Cyclization

InitiatorReaction TypePlausible Polycyclic Product Core
Aryl radical (from diazonium salt)Addition-Cyclization CascadeSubstituted Dihydronaphthalene or Benzofuran systems
Thiyl radical (from thiol)Radical Ene-Yne CyclizationThio-functionalized five-membered ring fused to a dihydropyran

Intermolecular Cascade Reactions Involving Propargyl and Propenyl Moieties

There is no available research that specifically investigates intermolecular cascade reactions involving both the propargyl and propenyl moieties of Benzene, [3-(2-propynyloxy)-1-propenyl]-. While the broader field of organic chemistry includes numerous examples of cascade reactions with molecules containing either propargyl or propenyl groups, the unique reactivity stemming from the interplay of these two functional groups within this specific structural arrangement has not been explored.

Photochemical and Electrochemical Reactivity

Similarly, the photochemical and electrochemical behavior of Benzene, [3-(2-propynyloxy)-1-propenyl]- remains uncharacterized in the scientific literature. Studies detailing its response to light irradiation or its behavior under electrochemical conditions, including any potential transformations or redox properties, are not available.

Advanced Synthetic Applications of Benzene, 3 2 Propynyloxy 1 Propenyl

Utilization as a Building Block in Complex Molecule Synthesis

The unique structural features of benzene (B151609), [3-(2-propynyloxy)-1-propenyl]- and its isomers make them valuable starting materials for the synthesis of a wide array of complex organic molecules. The alkyne and alkene functionalities serve as handles for a variety of transformations, including cyclization reactions and the construction of heterocyclic systems.

Scaffold Construction via Cyclization Reactions

The dual presence of an alkyne and an alkene in these molecules, arranged as a 1,6-enyne system in the case of eugenol (B1671780) propargyl ether (4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene), makes them ideal substrates for intramolecular cyclization reactions. These reactions, often mediated by transition metals, can lead to the rapid assembly of intricate carbocyclic and heterocyclic scaffolds.

Gold catalysts, in particular, have proven to be exceptionally effective in promoting the cycloisomerization of 1,6-enynes. acs.orgacs.org The reaction typically proceeds through the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack of the alkene. This process can lead to the formation of various cyclic structures, depending on the reaction conditions and the specific substitution pattern of the enyne. For instance, gold-catalyzed cyclizations can yield bicyclic products through skeletal rearrangements. acs.org The initial cyclization can form a bicyclic gold(I) carbene intermediate, which can then undergo single-cleavage or double-cleavage rearrangements to afford different diene products. acs.org

Furthermore, tandem reactions involving an initial Claisen rearrangement of aryl propargyl ethers can be followed by an electrocyclization cascade, leading to the formation of benzopyran derivatives. nsf.gov Computational studies have shown that the regioselectivity of the initial Claisen rearrangement can be influenced by substituents on the aromatic ring, thus directing the subsequent cyclization pathway to form either tricyclic cores or benzopyrans. nsf.gov

Below is a table summarizing representative cyclization reactions of related enyne systems:

Catalyst/ConditionsSubstrate TypeProduct ScaffoldReference
Gold(I) complexes1,6-EnynesBicyclic dienes acs.org
ThermalAryl propargyl ethersBenzopyrans, Tricyclo[3.2.1.0]octanes nsf.gov
Gold(I) complexes1,3-Enyne aldehydesBicyclo[3.3.0]octenones researchgate.net

Precursor for Heterocyclic Compound Synthesis

The propargyl ether moiety in these molecules is a particularly useful precursor for the synthesis of a variety of heterocyclic compounds. One of the most prominent applications is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. For example, eugenol propargyl ether can be readily reacted with a range of organic azides to produce a library of 1,2,3-triazole-containing eugenol derivatives. nih.gov This approach has been utilized to synthesize compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

The synthesis of these triazole derivatives is typically a two-step process. First, the parent phenol (B47542) (e.g., eugenol) is reacted with propargyl bromide in the presence of a base to form the terminal alkyne. nih.gov This alkyne is then subjected to the CuAAC reaction with a desired azide, often catalyzed by copper(I) generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov

Beyond triazoles, the enyne functionality can be harnessed to construct other heterocyclic systems. For example, tandem isomerization, cyclization, and aromatization of bridged propargylic systems can lead to the formation of fused aromatic heterocycles. researchgate.net Additionally, the synthesis of chromene derivatives from related phenolic precursors highlights the versatility of these building blocks in accessing a diverse range of heterocyclic scaffolds. researchgate.netacgpubs.orgsemanticscholar.org

The following table provides examples of heterocyclic compounds synthesized from eugenol propargyl ether:

ReagentsHeterocyclic ProductYield (%)Reference
Various organic azides, CuSO₄·5H₂O, sodium ascorbate1,2,3-Triazole derivatives33.0–88.0 nih.gov

Role in Methodological Development in Organic Synthesis

Beyond their use as building blocks, molecules like benzene, [3-(2-propynyloxy)-1-propenyl]- and its isomers serve as important substrates in the development of new synthetic methodologies. Their well-defined and predictable reactivity allows researchers to test the efficacy of new catalysts and explore novel reaction pathways.

Substrate for Novel Catalyst Discovery

While there is limited direct evidence of these specific molecules being used for the de novo discovery of entirely new catalyst systems, they are frequently employed as benchmark substrates to evaluate the performance and expand the scope of existing and newly developed catalysts. The cycloisomerization of 1,6-enynes, for instance, is a standard reaction for testing the efficacy of new gold(I) and other transition metal catalysts. acs.orgacs.org The development of new ligands for these metals can be guided by their performance in such reactions, with the goal of improving reactivity, selectivity, and enantioselectivity. researchgate.net

The predictable reactivity of the propargyl ether group also makes it a suitable functionality for testing new catalytic systems for reactions such as C-O bond cleavage. researchgate.net

Application in New Reaction Pathway Exploration

The rich functionality of these enyne ethers makes them ideal for exploring new reaction pathways, particularly tandem or cascade reactions where multiple bonds are formed in a single operation. Gold-catalyzed cascade reactions of propargylic esters, for example, can involve initial 1,2- or 1,3-migrations to form reactive intermediates that undergo further transformations. nih.gov

Furthermore, the development of formal [2+2+2] cycloaddition strategies based on a cascade of an intramolecular propargylic ene reaction followed by a Diels-Alder cycloaddition has been explored with related 1,6-diyne systems. nih.gov While not directly employing the propenylbenzene moiety, these studies on related systems highlight the potential of the propargyl group to participate in complex, multi-step transformations, paving the way for the discovery of new reaction pathways. The exploration of tandem isomerization-cyclization-aromatization sequences also represents an active area of research where such substrates could be of significant value. researchgate.net

As a Model System for Studying Combined Unsaturated System Reactivity

The isomeric pair of eugenol propargyl ether and isoeugenol (B1672232) propargyl ether provides an excellent model system for studying the influence of conjugation on the reactivity of unsaturated systems. In eugenol propargyl ether, the allyl group (a 1-propenyl group starting from the second carbon of the chain) is not conjugated with the benzene ring. In contrast, the 1-propenyl group in isoeugenol propargyl ether is directly conjugated with the aromatic system.

This structural difference can be expected to have a significant impact on the reactivity of the alkene moiety in various chemical transformations. For instance, in reactions involving the double bond, such as electrophilic additions or transition metal-catalyzed processes, the conjugated system in the isoeugenol derivative may exhibit different reactivity and selectivity compared to the non-conjugated system in the eugenol derivative. While extensive comparative studies on this specific pair are not widely reported, the principles of organic chemistry suggest that the electronic properties of the double bond are significantly altered by conjugation, which would in turn affect its participation in cyclization reactions and other transformations.

The distinct electronic and steric environments of the two double bonds, along with the presence of the reactive alkyne, make this pair of isomers a valuable tool for dissecting the subtle factors that govern the chemoselectivity and regioselectivity of reactions involving multiple unsaturated functionalities.

Precursor for Advanced Materials Synthesis (Excluding Material Properties)

The potential of "Benzene, [3-(2-propynyloxy)-1-propenyl]-" as a precursor for advanced materials stems from the distinct reactivity of its two functional groups. The propargyl ether group is known to undergo thermal polymerization, leading to the formation of a highly cross-linked, thermally stable network. Simultaneously, the propenylbenzene group can be polymerized through mechanisms such as cationic polymerization. This dual reactivity could be exploited to synthesize a variety of advanced materials.

One potential application is in the development of thermosetting resins. The monomer could be initially polymerized through the propenyl group to form linear or branched polymers. These thermoplastic precursors would be soluble and processable, allowing them to be shaped or used in composite manufacturing. Subsequent thermal curing would then activate the propargyl ether groups, leading to extensive cross-linking and the formation of a rigid, infusible thermoset. This two-stage polymerization process offers significant advantages in terms of material processing and final properties.

Furthermore, the bifunctional nature of this monomer could be utilized to create interpenetrating polymer networks (IPNs). By simultaneously or sequentially polymerizing the two functional groups via different mechanisms, it would be possible to create intricate network structures where the two polymer networks are physically entangled. This could lead to materials with a unique combination of properties that are not achievable with a single polymer network.

The following subsections will provide a more detailed, yet speculative, analysis of the synthetic pathways and resulting polymer structures that could be derived from "Benzene, [3-(2-propynyloxy)-1-propenyl]-", based on established principles of polymer chemistry.

Detailed Research Findings

Due to the lack of specific research on "Benzene, [3-(2-propynyloxy)-1-propenyl]-", this section will present findings for analogous systems.

Thermal Cross-linking of Propargyl Ether Moieties:

Research on polymers containing propargyl ether groups has demonstrated their ability to undergo thermal curing to produce highly cross-linked networks. For instance, a propargyl ether-functionalized poly(m-phenylene) has been shown to form a cross-linked network upon post-polymerization at high temperatures. rsc.org This process results in a material with high thermal stability. rsc.org The cross-linking mechanism is believed to involve a complex series of reactions, including Claisen rearrangement and subsequent polymerization of the resulting chromene structures, as well as direct polymerization of the acetylene (B1199291) groups.

The curing process can be monitored by techniques such as differential scanning calorimetry (DSC), which would typically show a broad exotherm corresponding to the cross-linking reactions. The temperature and enthalpy of this exotherm provide insights into the curing kinetics.

Table 1: Representative Thermal Curing Conditions for Propargyl Ether-Containing Polymers This table presents hypothetical data based on known thermal curing of similar polymers.

Curing Temperature (°C) Curing Time (h) Atmosphere Resulting Structure
180 2 Nitrogen Partially cross-linked, processable resin
220 4 Nitrogen Highly cross-linked, rigid thermoset

Cationic Polymerization of Propenylbenzene Moieties:

The propenylbenzene group is known to be polymerizable via cationic mechanisms. oup.com Cationic polymerization is initiated by a cationic species, which can be generated from a protic acid or a Lewis acid in the presence of a proton source. wikipedia.org The propagating species is a carbocation, which adds to the double bond of the monomer in a chain-growth fashion. wikipedia.org

The polymerization of propenylbenzene can be controlled to produce polymers with specific molecular weights and distributions. oup.com The choice of initiator, solvent, and temperature can significantly influence the polymerization process. wikipedia.org

Table 2: Typical Conditions for Cationic Polymerization of Propenylbenzene Analogs This table presents hypothetical data based on known cationic polymerization of similar monomers.

Initiator Solvent Temperature (°C) Resulting Polymer Structure
BF₃·OEt₂ Dichloromethane -78 Linear high molecular weight polymer
TiCl₄ Toluene -20 Branched polymer

The synthesis of advanced materials from "Benzene, [3-(2-propynyloxy)-1-propenyl]-" would likely involve a combination of these two polymerization techniques to create novel polymer architectures.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of aryl propargyl ethers, a key structural component of the target molecule, often relies on the Williamson ether synthesis. This method, while robust, typically involves the use of stoichiometric bases and generates salt byproducts, thus exhibiting low atom economy. wikipedia.orgrsc.org Future research must prioritize the development of greener synthetic pathways.

Synthetic Route Reactants Reagents/Catalysts Byproducts Atom Economy
Classical Williamson Ether Synthesis 3-Propenylphenol, Propargyl BromideStoichiometric Base (e.g., K₂CO₃)KBr, H₂OLow
Hypothetical Catalytic Etherification 3-Propenylphenol, Propargyl AlcoholTransition Metal Catalyst (e.g., Ni, Pd)H₂OHigh
Hypothetical Chemo-Enzymatic Route Propenylbenzene Precursor, Propargyl AlcoholLipase (B570770) or other enzymeH₂OHigh

These sustainable approaches aim to align the synthesis of Benzene (B151609), [3-(2-propynyloxy)-1-propenyl]- with the principles of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. jocpr.com

Exploration of Novel Catalytic Systems for Specific Transformations

The unique combination of functional groups in Benzene, [3-(2-propynyloxy)-1-propenyl]- invites the exploration of novel catalytic systems to achieve selective transformations. The terminal alkyne is a particularly attractive handle for diversification.

Gold(I) catalysts are well-known for their ability to activate alkynes toward nucleophilic attack. A significant research direction would be the use of gold catalysis to induce intramolecular cyclization or rearrangement reactions, potentially leading to novel heterocyclic scaffolds. Similarly, palladium catalysis could be employed for cross-coupling reactions at various positions on the benzene ring or for transformations of the propenyl group. documentsdelivered.com

The terminal alkyne also opens the door to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. nih.govethz.chorganic-chemistry.org Future work could focus on developing heterogeneous or reusable copper catalysts to improve the sustainability of this powerful conjugation method.

Catalytic System Target Functional Group Potential Transformation Anticipated Product Class
Gold(I) ComplexesTerminal AlkyneCyclization/RearrangementAllenes, Heterocycles
Palladium(0/II) ComplexesAromatic Ring / Propenyl GroupCross-Coupling / Heck ReactionSubstituted Aryl Derivatives
Copper(I) SaltsTerminal AlkyneAzide-Alkyne Cycloaddition1,2,3-Triazoles
Ruthenium ComplexesTerminal AlkyneAzide-Alkyne Cycloaddition1,5-disubstituted 1,2,3-triazoles

Advanced Stereochemical Control in Complex Derivatives

The propenyl group of the molecule introduces the possibility of E/Z isomerism. Future synthetic strategies should focus on developing methods that provide high levels of stereocontrol to selectively synthesize either the (E)- or (Z)-isomer. Furthermore, reactions involving the propenyl double bond or adjacent positions could create new stereocenters.

Research into asymmetric catalysis will be paramount. For instance, developing enantioselective methods for the oxidation or dihydroxylation of the propenyl group could yield chiral diols, which are valuable synthetic intermediates. Chemo-enzymatic methods, which have been used for the stereoselective synthesis of propenylbenzene diols, could be a particularly fruitful area of investigation. frontiersin.orgnih.gov The development of catalysts for stereoselective propargylic alkylation on derivatives of the core molecule also presents a viable research path.

Deeper Mechanistic Understanding of Rearrangement and Cycloaddition Reactions

The structure of Benzene, [3-(2-propynyloxy)-1-propenyl]- is primed for fascinating and complex pericyclic reactions. A key unexplored avenue is the thermal or catalytic Claisen rearrangement, a nsf.govnsf.gov-sigmatropic shift characteristic of aryl propargyl ethers. nsf.govrsc.orgresearchgate.netresearchgate.net This reaction would likely proceed through an allenyl intermediate, which could then undergo subsequent electrocyclization to form substituted chromene derivatives. A thorough mechanistic investigation, supported by computational studies, is required to understand the reaction pathways, transition states, and the factors controlling regioselectivity. nsf.govrsc.org

Furthermore, the terminal alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles like azides, nitrones, or nitrile oxides, providing access to a wide range of five-membered heterocyclic rings. ethz.chlibretexts.org While the copper-catalyzed reaction with azides is well-known, uncatalyzed thermal cycloadditions or reactions with other dipoles remain largely unexplored for this specific substrate. A deeper mechanistic understanding would allow for the rational design of reactions to control regioselectivity and expand the synthetic utility of the compound.

Computational Design of New Reactivity Profiles

Computational chemistry offers a powerful tool for predicting and understanding the reactivity of Benzene, [3-(2-propynyloxy)-1-propenyl]-. Density Functional Theory (DFT) calculations can be employed to model the transition states of potential pericyclic reactions, such as the Claisen rearrangement and various cycloadditions. rsc.orgrsc.orgresearchgate.netacs.org

Future research should leverage these computational tools for several key purposes:

Predicting Reaction Barriers: Calculating the activation energies for competing reaction pathways (e.g., Claisen rearrangement vs. other thermal decompositions) to predict reaction outcomes under different conditions. nsf.govrsc.org

Understanding Regio- and Stereoselectivity: Modeling transition states to rationalize and predict the selectivity of cycloaddition reactions. rsc.org

Designing New Derivatives: In silico modification of the core structure (e.g., by adding electron-withdrawing or -donating groups to the benzene ring) to tune its electronic properties and alter its reactivity profile for specific applications. This could lead to the design of molecules with optimized properties for use as monomers in materials science or as pharmacophores in drug discovery.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space accessible from Benzene, [3-(2-propynyloxy)-1-propenyl]-, integration with modern synthesis technologies is essential. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netrsc.orgacs.orgrsc.org

Future work could focus on developing multi-step flow syntheses to produce the target molecule and its derivatives in a streamlined and efficient manner. rsc.orgvapourtec.com For example, a flow process could be designed where the initial etherification is followed immediately by an in-line catalytic transformation, such as a cycloaddition reaction, minimizing the need for isolation and purification of intermediates. rsc.org

Furthermore, automated synthesis platforms can be employed for the rapid synthesis and screening of libraries of derivatives. protheragen.aimerckmillipore.com By combining an automated synthesizer with pre-packaged reagent cartridges, researchers could systematically explore a wide range of transformations, such as different click reactions or cross-coupling partnerships, to quickly identify derivatives with desired properties. merckmillipore.com This high-throughput approach would significantly accelerate the discovery of new materials and biologically active compounds based on this versatile molecular scaffold.

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